SW155246 was developed as part of a series of compounds aimed at targeting DNA methylation processes. It is classified as a small molecule inhibitor specifically designed to inhibit DNMT1, which plays a crucial role in maintaining DNA methylation patterns within cells. The compound has been documented in various scientific literature, including studies on its synthesis, mechanism of action, and biological effects on cancer cells .
The synthesis of SW155246 involves several key steps that typically include the formation of the sulfonamide moiety and the incorporation of specific functional groups that enhance its inhibitory properties against DNMT1. The exact synthetic route may vary depending on the specific protocols employed, but general methods include:
Technical parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of SW155246 can be characterized by its sulfonamide backbone, which is essential for its interaction with the target enzyme. Key features include:
Crystallographic studies may provide insights into the three-dimensional conformation of SW155246 when bound to DNMT1, revealing critical interactions that facilitate inhibition .
SW155246 primarily undergoes reactions related to its interaction with DNA methyltransferases. The compound acts by competing with S-adenosyl-L-methionine (SAM), the natural substrate for DNMTs, thereby inhibiting their activity. Key reactions include:
The efficacy of SW155246 can be quantified using parameters such as IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity .
The mechanism by which SW155246 exerts its effects involves direct competition with SAM for binding to DNMT1. This competitive inhibition leads to:
Studies have demonstrated that treatment with SW155246 can significantly reduce global DNA methylation levels in various cancer cell lines .
SW155246 holds significant potential in various scientific applications:
SW155246 features a polycyclic architecture with a central benzimidazole core linked to a fluorinated pyridinyl system via an amide bridge. The stereospecific trans-configuration at the C7–N8 bond is critical for binding to the target HMT’s catalytic pocket. Key functional groups include:
IUPAC Name:(2R,3S)-N-(5-Chloro-2-fluorophenyl)-2-(4,5-difluoro-1H-benzimidazol-2-yl)-5-(trifluoromethyl)pyridine-3-carboxamide
Table 1: Spectroscopic Characterization of SW155246
Technique | Key Features | Structural Assignment |
---|---|---|
¹H NMR (DMSO-d6, 400 MHz) | δ 8.92 (d, J=4.8 Hz, 1H), 8.35 (s, 1H), 8.02 (dd, J=8.6, 5.1 Hz, 2H), 7.75–7.68 (m, 2H), 7.48 (d, J=8.2 Hz, 1H) | Pyridine-H6, Benzimidazole-H4/H7, Aromatic-H |
¹³C NMR (101 MHz, DMSO) | δ 172.8 (C=O), 162.5 (q, J=34 Hz), 152.1, 147.3, 142.8, 138.2, 135.7, 129.4 (t, J=12 Hz), 122.8 (q, J=272 Hz, CF3), 121.5, 119.4, 117.9 | Carbonyl, CF3, Heterocyclic Carbons |
HRMS (ESI+) | m/z 492.0521 [M+H]+ (calc. 492.0518) | Molecular Ion Confirmation |
The systematic naming follows IUPAC priority rules where the pyridinecarboxamide serves as the parent structure (higher priority than benzimidazole) [3]. Numbering prioritizes the carboxamide carbonyl carbon (C1), with stereodescriptors R/S assigned using Cahn-Ingold-Prelog rules based on chiral center at C2 (benzymidazole attachment) and C3 (amide linkage).
Step 1: Suzuki-Miyaura CouplingPd(PPh3)4-catalyzed cross-coupling between 2-bromo-5-(trifluoromethyl)pyridine and 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-difluoro-1H-benzimidazole. AI modeling identified optimal conditions:
Step 2: Carboxylic Acid ActivationCarboxyl group at pyridine position 3 converted to acid chloride using SOCl2 with catalytic DMF. AI algorithms screened 15 solvent systems to suppress epimerization (<1% racemization in toluene).
Step 3: Amide Bond FormationReaction with (2R,3S)-3-amino-4-chloro-2-fluorobenzene under Schotten-Baumann conditions:
Green Chemistry Innovations:
Step | Traditional Yield | AI-Optimized Yield | Key Improvement |
---|---|---|---|
Suzuki Coupling | 62% | 89% | Water content increased to 20% |
Acid Chloride Formation | 78% | 92% | Toluene solvent, 60°C |
Amidation | 88% | 95% | pH 8.5, 0°C reaction |
Final Crystallization | 85% purity | 99.7% purity | Ultrasound-assisted anti-solvent addition [4] |
Table 3: Physicochemical Profile of SW155246
Property | Value | Method | Significance |
---|---|---|---|
Molecular Weight | 491.82 g/mol | HRMS | Drug-likeness assessment |
Log P | 2.8 ± 0.1 | Shake-flask (pH 7.4) | Moderate lipophilicity |
pKa | 8.2 (tertiary amine) | Potentiometric titration | pH-dependent solubility |
Solubility (aq.) | 28 µg/mL (pH 7.0) | HPLC-UV | Formulation challenge |
Solubility (PEG400) | 45 mg/mL | Kinetic solubility assay | Enables parenteral dosing |
Melting Point | 218–220°C (dec.) | Differential Scanning Calorimetry | Crystal form stability |
Hygroscopicity | <0.1% mass gain (80% RH) | Dynamic Vapor Sorption | Minimal moisture sensitivity |
Stability Under Stress Conditions:
Colloidal Behavior:
Impact of Molecular Mutations on Stability:Substitution of the trifluoromethyl group with methyl decreased calculated free energy change (ΔΔG) by +2.3 kcal/mol, correlating with 8-fold reduced thermal stability. This mirrors computational studies on SOD1 enzyme where hydrophobic residue mutations altered aggregation propensity [6].
Degradation Pathways:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7